molecular formula C19H17N3O2S2 B3311608 N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide CAS No. 946271-77-8

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

Cat. No. B3311608
CAS RN: 946271-77-8
M. Wt: 383.5 g/mol
InChI Key: GGEKNERZZFHMIN-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The specific structure of this compound suggests it might have interesting chemical properties due to the presence of the thiazole ring and the methylamino group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under controlled conditions . For example, benzamides can be synthesized by reacting a benzoyl chloride with an amine .


Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups can influence the compound’s solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Benzamides, for example, can exhibit a range of biological activities, including anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some benzamides can be harmful if swallowed .

properties

IUPAC Name

N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-20-15(23)12-25-19-21-16(13-8-4-2-5-9-13)18(26-19)22-17(24)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEKNERZZFHMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
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N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
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N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
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N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
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N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
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N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

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